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Compound of Interest

Compound Name: 3,4-Dimethoxystyrene

Cat. No.: B140838 Get Quote

A comprehensive guide for researchers and drug development professionals on the binding

affinities and potential therapeutic applications of novel 3,4-dimethoxystyrene derivatives.

This guide provides a detailed comparison of a series of synthesized 3,4-dimethoxy-β-

nitrostyrene derivatives, focusing on their potential as antimicrobial agents and inhibitors of

Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various cellular signaling

pathways. The data presented is based on a comprehensive study involving synthesis,

antimicrobial screening, and molecular docking simulations.

Quantitative Data Summary
The following tables summarize the key quantitative data from the study, comparing the

antimicrobial activity and molecular docking performance of the synthesized 3,4-
dimethoxystyrene derivatives.

Table 1: Antimicrobial Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives against Candida

albicans
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Compound ID Derivative Structure MIC (μg/mL)

1 3,4-dimethoxy-β-nitrostyrene -

2
3,4-dimethoxy-β-methyl-β-

nitrostyrene
-

3
3,4-dimethoxy-β-bromo-β-

nitrostyrene
-

4
3,4-methylenedioxy-β-

nitrostyrene
>128

5
3,4-methylenedioxy-β-methyl-

β-nitrostyrene
128

6
3,4-methylenedioxy-β-bromo-

β-nitrostyrene
32

7
3,4-ethylenedioxy-β-

nitrostyrene
128

8
3,4-ethylenedioxy-β-methyl-β-

nitrostyrene
32

9
3,4-ethylenedioxy-β-bromo-β-

nitrostyrene
64

Note: MIC values represent the minimum inhibitory concentration required to inhibit the growth

of Candida albicans. A lower MIC value indicates higher antifungal activity.[1]

Table 2: Molecular Docking Results of 3,4-Dimethoxy-β-nitrostyrene Derivatives against PTP1B
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Compound ID Derivative Structure Binding Energy (kcal/mol)

1 3,4-dimethoxy-β-nitrostyrene -7.65

2
3,4-dimethoxy-β-methyl-β-

nitrostyrene
-7.99

3
3,4-dimethoxy-β-bromo-β-

nitrostyrene
-7.81

4
3,4-methylenedioxy-β-

nitrostyrene
-7.79

5
3,4-methylenedioxy-β-methyl-

β-nitrostyrene
-8.14

6
3,4-methylenedioxy-β-bromo-

β-nitrostyrene
-8.81

7
3,4-ethylenedioxy-β-

nitrostyrene
-8.03

8
3,4-ethylenedioxy-β-methyl-β-

nitrostyrene
-8.31

9
3,4-ethylenedioxy-β-bromo-β-

nitrostyrene
-8.23

Note: Binding energy values were calculated using Autodock 4.2. A lower (more negative)

binding energy indicates a stronger and more favorable interaction between the ligand and the

PTP1B receptor.[1]

Experimental Protocols
Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives:

The derivatives were synthesized via a nitroaldol (Henry) reaction. For example, to synthesize

compound 9 (3,4-methylenedioxy-β-bromo-β-nitrostyrene), a mixture of 3,4-

methylenedioxybenzaldehyde (11 mmol) and bromo-nitromethane (30 mmol) with ammonium

acetate (18 mmol) in glacial acetic acid (4 mL) was reacted to yield brown crystals.[1]
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Antimicrobial Activity Assay:

The minimum inhibitory concentration (MIC) of the synthesized compounds against Candida

albicans was determined to evaluate their antifungal activity.[1]

Molecular Docking Simulation:

Molecular docking studies were performed to investigate the interaction between the 3,4-

dimethoxy-β-nitrostyrene derivatives and the PTP1B enzyme. The study aimed to understand

the binding modes and energies of these compounds within the active site of PTP1B.

The docking analysis was carried out using Autodock 4.2. The results indicated that the

derivatives form hydrogen bonds with key amino acid residues, Ser216 and Arg221, within the

active site of PTP1B.[2] Compound 6, 3,4-ethylenedioxy-β-bromo-β-nitrostyrene, was identified

as the most promising potential PTP1B inhibitor with the lowest binding energy of -8.81

kcal/mol. This compound formed four hydrogen bonds with Arg221 and one with Gly216.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PTP1B and a general

workflow for the molecular docking study.
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Caption: PTP1B's role in insulin signaling and its inhibition.
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Caption: Molecular docking experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of 3,4-Dimethoxystyrene
Derivatives in Molecular Docking Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140838#molecular-docking-studies-of-3-4-
dimethoxystyrene-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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